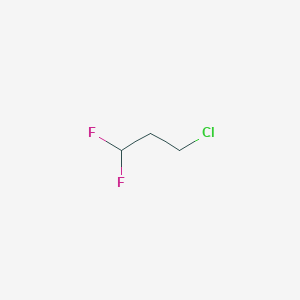

3-Chloro-1,1-difluoropropane

Description

Significance of Halogenated Organic Compounds in Contemporary Synthetic Chemistry

Halogenated organic compounds are of profound importance in modern synthetic chemistry. The introduction of a halogen atom into an organic molecule dramatically alters its chemical behavior, providing a "handle" for further chemical transformations. w-refrigerant.com This modification can enhance the stability of a molecule or introduce specific reactivity, making halogenation a powerful tool in chemical synthesis.

These compounds are indispensable as intermediates in the synthesis of complex molecules, enabling the development of new materials and facilitating the study of reaction mechanisms. w-refrigerant.com Their unique reactivity is centered on the carbon-halogen bond, which is pivotal in a vast number of chemical reactions. w-refrigerant.com Consequently, halogenated compounds are foundational in the production of numerous products, including pharmaceuticals, agrochemicals, dyes, and advanced materials like flame retardants and polymers. google.com Approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals are halogenated compounds, highlighting their critical role in medicine and agriculture. google.com

Overview of 3-Chloro-1,1-difluoropropane's Position within Fluorine Chemistry Research

Within the specialized area of fluorine chemistry, this compound, also known by its refrigerant designation HCFC-262fa, holds a position as a key chemical intermediate. nih.govevitachem.com It belongs to the class of hydrochlorofluorocarbons (HCFCs), which are compounds containing carbon, hydrogen, chlorine, and fluorine. nih.gov HCFCs were developed as transitional replacements for chlorofluorocarbons (CFCs), which were phased out due to their environmental impact. google.com

The primary role of this compound in research and industry is as a building block or precursor in the synthesis of more complex fluorinated molecules. smolecule.com Research findings, particularly within patent literature, indicate that halogenated propanes like this compound are key components in processes designed to produce next-generation refrigerants, known as hydrofluoroolefins (HFOs). google.comigsd.org These HFOs, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), are valued for their low global warming potential. google.comigsd.org

The typical synthetic utility of this compound involves its transformation through reactions such as dehydrohalogenation. smolecule.com In this type of reaction, the molecule loses hydrogen and a halogen atom to form an alkene. The dehydrochlorination of chlorinated and fluorinated propanes is a documented pathway to produce valuable fluorinated propenes, which are themselves monomers for specialty polymers or other high-value chemicals. justia.com Therefore, the position of this compound in fluorine chemistry is that of a functionalized intermediate, enabling the construction of modern, environmentally advanced fluorochemicals. google.com

Table 1: Physicochemical Properties of this compound This interactive table provides key computed physical and chemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₃H₅ClF₂ | nih.gov |

| Molecular Weight | 114.52 g/mol | nih.gov |

| CAS Number | 83124-57-6 | nih.gov |

| Synonyms | HCFC-262fa | nih.gov |

| Canonical SMILES | C(CCl)C(F)F | nih.gov |

| InChI Key | IOJZXSJSULVCME-UHFFFAOYSA-N | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Historical Development of Propane-Based Halogenation Studies

The study of propane (B168953) and its derivatives has a rich history. Propane itself was first identified as a component in light crude oil in 1864, following its initial synthesis in a laboratory setting in 1857. wikipedia.org However, its journey to commercial relevance began in 1910 when it was identified as a volatile component in gasoline, leading to the birth of the propane industry. stargasproducts.combudgetpropaneontario.com

The specific study of propane halogenation gained significant academic traction in the 1930s. Early research on the chlorination of propane revealed that not all hydrogen atoms within the molecule exhibit the same reactivity. chemicalbook.com Propane has two types of hydrogens: six primary hydrogens on the end carbons and two secondary hydrogens on the central carbon. If reactivity were purely statistical, a 3:1 ratio of 1-chloropropane (B146392) to 2-chloropropane (B107684) would be expected. However, early gas-phase chlorination experiments at 25°C showed a product ratio of approximately 45% 1-chloropropane and 55% 2-chloropropane, indicating that the secondary hydrogens are inherently more reactive. chemicalbook.com

This early work laid the groundwork for understanding the principles of free-radical halogenation. chemicalbook.com The broader development of halogenated hydrocarbons accelerated in the same era, with the invention of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) for applications like refrigeration. google.com These industrial developments spurred further research into the selective halogenation of simple alkanes like propane to create a diverse range of valuable chemical products. googleapis.com

Structure

3D Structure

Properties

CAS No. |

83124-57-6 |

|---|---|

Molecular Formula |

C3H5ClF2 |

Molecular Weight |

114.52 g/mol |

IUPAC Name |

3-chloro-1,1-difluoropropane |

InChI |

InChI=1S/C3H5ClF2/c4-2-1-3(5)6/h3H,1-2H2 |

InChI Key |

IOJZXSJSULVCME-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 1,1 Difluoropropane

Strategies for Regioselective Halogen Atom Incorporation

The successful synthesis of 3-Chloro-1,1-difluoropropane hinges on the regioselective introduction of fluorine atoms at the C1 position and a chlorine atom at the C3 position. Various synthetic routes have been developed to achieve this specific substitution pattern.

Catalytic hydrofluorination is a prominent method for the synthesis of fluorinated hydrocarbons. This process typically involves the reaction of a chlorinated alkene with hydrogen fluoride (B91410) (HF) in the presence of a catalyst. For the synthesis of this compound, a suitable starting material would be allyl chloride (3-chloropropene). The addition of HF across the double bond would need to be controlled to yield the desired 1,1-difluoro substitution pattern.

The efficiency and selectivity of catalytic hydrofluorination are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, pressure, and the molar ratio of reactants. In typical liquid-phase fluorination reactions, temperatures can range from ambient to elevated temperatures, while vapor-phase processes often require higher temperatures. The pressure is generally maintained to keep the reactants in the desired phase. The molar ratio of hydrogen fluoride to the organic substrate is a critical factor; an excess of HF is often used to drive the reaction towards the desired fluorinated product.

Illustrative Reaction Parameters for Hydrofluorination

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 20°C - 200°C (Liquid Phase) | To control reaction rate and selectivity. |

| 150°C - 450°C (Vapor Phase) | To facilitate the gas-phase reaction. | |

| Pressure | Atmospheric to 20 atm | To maintain reactants in the liquid phase and influence reaction equilibrium. |

| HF:Substrate Molar Ratio | 2:1 to 20:1 | To ensure complete fluorination and maximize yield. |

| Contact Time | Seconds to several hours | To allow for sufficient reaction time without promoting side reactions. |

Note: This table represents typical conditions for hydrofluorination reactions of chlorinated hydrocarbons and is for illustrative purposes due to the lack of specific data for this compound.

Metal halides, particularly those of transition metals, and antimony-based compounds are widely used as catalysts in hydrofluorination reactions. researchgate.net Antimony pentachloride (SbCl5) is a potent Lewis acid catalyst that facilitates the addition of HF across double bonds and can also be used in halogen exchange reactions. researchgate.net In the context of producing this compound from a precursor like 1,1,1,3-tetrachloropropane (B89638), an antimony catalyst in the presence of HF would be effective. thieme-connect.de The catalyst activates the carbon-chlorine bond, enabling its replacement with a carbon-fluorine bond. researchgate.net The catalytic cycle involves the formation of complex intermediates with the antimony catalyst, which then react with HF to yield the fluorinated product and regenerate the catalyst.

Representative Catalysts in Hydrofluorination

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Antimony-Based | Antimony pentachloride (SbCl5) | Acts as a Lewis acid to facilitate halogen exchange and HF addition. researchgate.net |

| Antimony trichloride (B1173362) (SbCl3) | Can be used, often with a chlorine source to generate the active Sb(V) species. | |

| Metal Halides | Chromium-based catalysts | Often used in vapor-phase fluorination due to their stability at high temperatures. |

Liquid-phase fluorination offers several advantages, including milder reaction conditions and better control over reaction parameters compared to vapor-phase methods. This technique is suitable for the conversion of chlorinated propanes to their fluorinated counterparts. For instance, 1,1,1,3-tetrachloropropane can be fluorinated in the liquid phase using anhydrous hydrogen fluoride in the presence of a catalyst like antimony pentachloride to produce fluorinated propanes. thieme-connect.de The reaction is typically carried out in a suitable solvent or using one of the reactants in excess as the reaction medium. researchgate.net

Key aspects of liquid-phase fluorination include efficient mixing of the reactants and catalyst, as well as management of the hydrogen chloride (HCl) byproduct that is generated. The choice of solvent can also influence the reaction's selectivity and yield. researchgate.net

Vapor-phase fluorination is another important industrial method for producing hydrofluorocarbons. This process involves passing the vaporized organic substrate along with hydrogen fluoride over a solid catalyst bed at elevated temperatures. Chromium-based catalysts are commonly employed for such reactions. For the synthesis of this compound, a suitable precursor like 1,1-dichloro-3-chloropropane could be subjected to vapor-phase fluorination. The high temperatures and the solid catalyst facilitate the halogen exchange reaction.

The catalyst's stability and activity over time are critical factors in vapor-phase processes. The catalyst may require periodic regeneration to maintain its effectiveness. The reaction conditions, such as temperature, pressure, and contact time, must be carefully controlled to achieve the desired product selectivity and to minimize the formation of byproducts.

The synthesis of this compound can also be approached through the halogenation of suitable propane (B168953) derivatives. This could involve the direct chlorination of a difluorinated propane or the fluorination of a chlorinated propane. For example, the selective chlorination of 1,1-difluoropropane (B3041945) at the C3 position would yield the target molecule. However, controlling the regioselectivity of such free-radical chlorination can be challenging.

Alternatively, a halogen exchange reaction, often referred to as the Swarts reaction, can be employed. researchgate.net This method involves treating a chlorinated precursor with a fluorinating agent, such as antimony trifluoride (SbF3) with a pentavalent antimony salt as a catalyst. researchgate.net A plausible route would be the fluorination of 1,1,3-trichloropropane, where two chlorine atoms at the C1 position are replaced by fluorine.

Catalytic Hydrofluorination Routes

Precursor Chemistry in this compound Synthesis

The synthesis of this compound is fundamentally reliant on the selection and transformation of appropriate starting materials. The industrial production of fluorinated propanes often begins with polychlorinated feedstocks, which undergo carefully controlled reactions to substitute chlorine atoms with fluorine.

Transformation of Chlorinated Propane Feedstocks (e.g., 1,1,1,3-tetrachloropropane, 1,1,1,3,3-pentachloropropane)

The conversion of heavily chlorinated propanes, such as 1,1,1,3,3-pentachloropropane (B1622584) (also known as HCC-240fa), serves as a foundational route for producing various hydrofluorocarbons and hydrochlorofluorocarbons. These processes typically involve fluorination with hydrogen fluoride (HF).

One documented approach is the uncatalyzed liquid-phase fluorination of 1,1,1,3,3-pentachloropropane. google.com In this method, the chlorinated precursor is reacted with HF in the presence of a solvent like tetramethylene sulfone. This solvent is crucial as it helps to increase the reaction rate and the extent of fluorination while reducing the formation of undesirable heavy by-products. google.com The reaction yields a mixture of fluorinated products, with the general structures CClaF3-aCH=CHCl and CClbF3-bCH2CHClcF2-c. google.com The formation of this compound is possible as an intermediate or a component of the product mixture within this classification.

Another strategy involves the gas-phase fluorination of 1,1,1,3,3-pentachloropropane. This process can be used to manufacture related compounds like 1-chloro-3,3,3-trifluoropropene, highlighting the versatility of this precursor in accessing various fluorinated C3 molecules. google.com

| Parameter | Condition |

|---|---|

| Reactant | 1,1,1,3,3-Pentachloropropane (HCC-240fa) |

| Fluorinating Agent | Hydrogen Fluoride (HF) |

| Catalyst | Uncatalyzed |

| Solvent | Tetramethylene sulfone |

| HF:Precursor Molar Ratio | 10:1 to 200:1 |

| Temperature | 75°C to 125°C |

Selective Fluorination Processes

Selective fluorination is a critical aspect of synthesizing specific chlorofluoropropane isomers. The goal is to replace a precise number of chlorine atoms at specific positions on the carbon backbone. The development of "late-stage fluorination" strategies, which allow for the selective modification of complex molecules, underscores the importance of this field. nih.gov

In the context of producing compounds like this compound from polychlorinated precursors, selectivity is governed by reaction conditions such as temperature, pressure, catalyst choice, and the ratio of reactants. google.com Electrophilic fluorinating agents, such as Selectfluor, are widely used in modern organic synthesis for their ability to selectively fluorinate electron-rich centers under mild conditions. mdpi.com While direct application to bulk industrial synthesis of this compound may differ, the principles of using advanced reagents to achieve high selectivity are central to modern fluorination chemistry. mdpi.com The challenge lies in controlling the reaction to prevent over-fluorination or the formation of undesired isomers.

Advanced Synthetic Transformations

Beyond the initial fluorination of chlorinated feedstocks, more advanced and specialized reactions can be employed to synthesize or modify chlorofluoropropanes.

Chlorodefluorination Reactions

Chlorodefluorination represents a method for the selective conversion of C-F bonds into C-Cl bonds. This fluorine-chlorine exchange is a powerful tool for creating specific chlorofluoro compounds from polyfluorinated precursors. These reactions can be catalyzed by strong Lewis acids, such as nanoscopic aluminum chlorofluoride (ACF). sfb1349.de In the presence of a chlorine source like ClSiEt3, both fluoromethanes and fluoroolefins can be converted into their chlorinated fluoro derivatives under mild conditions. sfb1349.de While specific examples detailing the synthesis of this compound via this route are not prominent, the methodology exists as a potential pathway to introduce a chlorine atom into a trifluoropropane precursor at a specific position.

Regioselective Monofluorination of Geminal-Difluoro Compounds

The term "regioselective" refers to the control of where a reaction occurs on a molecule when multiple potential sites exist. The synthesis of a geminal-difluoro compound like this compound (containing a -CHF2 group) requires precise control over the fluorination steps.

While the outline title suggests adding a fluorine atom to a gem-difluoro compound (which would result in a trifluoro product), the underlying principle of regioselectivity is paramount in constructing the target molecule itself. For instance, regioselective fluorination strategies are crucial for differentiating between various C-H bonds in a precursor molecule. Modern organocatalytic methods have been developed for the highly regioselective fluorination of molecules like allenes, demonstrating the ability to control the position of fluorine introduction with high precision. researchgate.netnih.gov Such principles are essential for developing synthetic routes that can selectively form the 1,1-difluoro substitution pattern on the propane chain while preserving the chlorine atom at the 3-position.

Isomerization Studies in Chlorofluoropropane Synthesis

During the synthesis of chlorofluoropropanes, the potential for isomerization—the transformation of a molecule into another with the same atoms but a different arrangement—is a significant consideration. The reaction conditions that facilitate fluorination or dehydrohalogenation can sometimes also promote the migration of halogen atoms, leading to a mixture of structural isomers.

For example, a synthesis targeting this compound could potentially yield isomers such as 1-Chloro-1,1-difluoropropane or 2-Chloro-1,1-difluoropropane. The formation of these by-products can complicate purification processes and reduce the yield of the desired compound. Therefore, synthetic methodologies must be designed to be highly regioselective to minimize or prevent such isomerization. The choice of catalyst, temperature, and reaction time are critical factors in controlling the outcome and ensuring the selective formation of the intended isomer.

Isomerization of Under-fluorinated Intermediates

The synthesis of this compound can potentially proceed through various intermediates, including under-fluorinated dichlorofluoropropanes. These intermediates may exist as a mixture of isomers, and their subsequent conversion to the target molecule necessitates an understanding of isomerization reactions. While specific literature detailing the isomerization of under-fluorinated precursors to this compound is not extensively available, general principles of catalytic isomerization of halogenated alkanes can be applied.

The isomerization of chlorofluoropropanes is often facilitated by catalysts, which can promote the migration of halogen atoms. Lewis acid catalysts, for instance, are known to be effective in the isomerization of various fluorinated and chlorinated hydrocarbons. The choice of catalyst, along with reaction conditions such as temperature and pressure, plays a crucial role in directing the equilibrium towards the desired isomer.

For example, in related chemistries, the isomerization of fluorinated propenes has been demonstrated using various catalysts. While not directly analogous to saturated systems, these studies highlight the feasibility of manipulating isomer ratios through catalytic means. The mechanism of such isomerizations typically involves the formation of a carbocation intermediate, which can then rearrange to a more stable configuration before the reattachment of a halide ion.

Control over Isomer Distribution in Synthetic Pathways

Achieving a high yield of a specific isomer like this compound requires careful control over the entire synthetic pathway. The initial halogenation of propane, for instance, is a key step where isomer distribution is determined. The free-radical chlorination of propane naturally yields a mixture of 1-chloropropane (B146392) and 2-chloropropane (B107684). libretexts.org The ratio of these initial products is influenced by the statistical probability of chlorine radical attack at primary versus secondary carbon atoms and the relative stability of the resulting free radicals. libretexts.org

Subsequent fluorination steps will then be influenced by the isomeric composition of the chlorinated precursor. The reactivity of different C-H and C-Cl bonds towards fluorinating agents can vary, leading to a complex mixture of products if not carefully controlled. Selective fluorination, where specific chlorine atoms are replaced by fluorine, is a key strategy to steer the reaction towards the desired product.

The choice of fluorinating agent and catalyst is critical in controlling this selectivity. For instance, gas-phase fluorination over solid catalysts can offer a higher degree of control compared to liquid-phase reactions. The catalyst's surface properties, such as acidity and pore structure, can influence which isomer is preferentially formed.

Furthermore, process parameters such as reaction temperature, pressure, and residence time are crucial levers for controlling isomer distribution. By optimizing these conditions, it is possible to favor the kinetic or thermodynamic product, thereby enriching the product stream with the desired this compound isomer. In industrial settings, this is often achieved through continuous processes with precise control over all reaction variables.

Below is a hypothetical representation of how reaction parameters could influence isomer distribution in a dichlorofluoropropane synthesis, a potential precursor stage to this compound.

| Catalyst | Temperature (°C) | Pressure (atm) | Desired Isomer Selectivity (%) |

| Lewis Acid A | 150 | 5 | 75 |

| Lewis Acid B | 180 | 10 | 85 |

| Supported Metal Oxide | 200 | 2 | 60 |

This table is illustrative and does not represent actual experimental data for the synthesis of this compound due to the lack of specific information in the provided search results.

Reaction Mechanisms and Reactivity Studies of 3 Chloro 1,1 Difluoropropane

Nucleophilic Substitution Reactions Involving Halogen Sites

The primary carbon-chlorine bond in 3-Chloro-1,1-difluoropropane is the principal site for nucleophilic substitution reactions. As a primary alkyl halide, it is expected to undergo substitution primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

The reactivity in SN2 reactions is sensitive to steric hindrance and the nature of the leaving group. The propane (B168953) chain offers minimal steric hindrance at the reaction center. The gem-difluoro group at the C1 position exerts a significant electron-withdrawing inductive effect, which can influence the electrophilicity of the C3 carbon, though this effect diminishes with distance. Competition with elimination reactions, particularly with strong, sterically hindered bases, is a potential side reaction.

Elimination Reaction Pathways

Elimination reactions of this compound, specifically dehydrohalogenation, provide a route to fluorinated alkenes. These reactions are typically promoted by strong bases.

Dehydrohalogenation to Form Fluorinated Alkenes

When treated with a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu), this compound can undergo a β-elimination reaction. wikipedia.org This process involves the removal of the chlorine atom from C3 and a proton from the adjacent C2 carbon, resulting in the formation of a carbon-carbon double bond. The primary product of this dehydrochlorination reaction is 1,1-difluoro-2-propene.

The general reaction is as follows: CHF2-CH2-CH2Cl + Base → CHF2-CH=CH2 + Base-H+ + Cl-

The choice of base and solvent is crucial, as these conditions can influence the competition between elimination and substitution pathways. wikipedia.orgucalgary.ca Strong, non-nucleophilic, and sterically hindered bases favor elimination over substitution.

Regioselectivity in Elimination Processes

Regioselectivity in elimination reactions is governed by the stability of the resulting alkene, as famously summarized by Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene. wordpress.com However, the electronic effects of substituents can override this rule.

In the case of this compound, there is only one type of β-hydrogen (at the C2 position) available for abstraction in dehydrochlorination. Therefore, the formation of 1,1-difluoro-2-propene is the only possible outcome for this specific elimination pathway. The key factor influencing the reaction rate is the acidity of these β-hydrogens. The strong electron-withdrawing effect of the two fluorine atoms at the C1 position increases the acidity of the protons on the C2 carbon, facilitating their removal by a base and promoting the elimination reaction.

Halogen Exchange Processes

Halogen exchange provides a method to modify the halogen substitution pattern of this compound, for instance, by replacing the chlorine atom with fluorine.

Fluorine-Chlorine Exchange Reactions

The conversion of this compound to 1,1,3-trifluoropropane (B1626506) can be accomplished via a fluorine-chlorine exchange reaction. This type of transformation is analogous to the Swarts reaction, which utilizes inorganic fluorides like antimony trifluoride (SbF3) or other metal fluorides to replace chlorine or bromine atoms with fluorine. The reaction involves heating the chloro-alkane with a suitable fluoride (B91410) salt. The efficiency of the exchange depends on the reactivity of the C-Cl bond and the fluorinating agent used.

Lewis Acid Catalysis in Halogen Exchange

Lewis acids can serve as potent catalysts for halogen exchange reactions by activating the carbon-halogen bond. Studies on related fluorinated olefins have demonstrated that highly Lewis acidic surfaces, such as nanoscopic aluminum chlorofluoride (ACF), can effectively catalyze fluorine-chlorine exchange under mild conditions. d-nb.inforesearchgate.net

In these systems, the Lewis acid interacts with a halogen atom on the substrate, polarizing the C-X bond and making it more susceptible to nucleophilic attack by a halide from a secondary source, such as triethylchlorosilane (ClSiEt3). d-nb.info While direct studies on this compound are not prevalent, the mechanism can be inferred from reactions with structurally similar fluoropropenes. For example, ACF has been shown to catalyze the exchange of fluorine for chlorine on various fluoropropenes. d-nb.inforesearchgate.net This indicates that the reverse process—exchanging chlorine for fluorine on this compound—is mechanistically plausible using a Lewis acid catalyst in the presence of a suitable fluoride source.

The table below summarizes the conditions used for ACF-catalyzed F/Cl exchange on various fluoropropene substrates, illustrating the general approach that could be adapted for this compound. d-nb.info

| Substrate | Chlorine Source | Catalyst | Temperature (°C) | Time (days) | Major Products |

|---|---|---|---|---|---|

| 1,1,2,3,3,3-Hexafluoropropene | ClSiEt3 | ACF | 70 | 7 | cis/trans-1-Chloro-1,2,3,3,3-pentafluoropropene |

| 1,1,3,3,3-Pentafluoropropene | ClSiEt3 | ACF | 70 | 7 | cis/trans-1-Chloro-1,3,3,3-tetrafluoropropene |

| 3,3,3-Trifluoropropene | ClSiEt3 | ACF | 70 | 7 | 3-Chloro-1,1,1-trifluoropropane (B1584253) |

Carbon-Halogen Bond Activation Chemistry

The reactivity of this compound is largely dictated by the presence of two distinct carbon-halogen bonds: the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The activation of these bonds is a critical step in the functionalization of this molecule.

Catalytic Carbon-Fluorine (C-F) Bond Activation

The C-F bond is the strongest single bond in organic chemistry, making its activation a significant challenge. Catalytic activation of C-F bonds typically requires highly reactive transition metal complexes. While no specific studies on the catalytic C-F bond activation of this compound were identified, research on other hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) suggests that such activation would likely proceed via oxidative addition to a low-valent metal center. The high bond dissociation energy of the C-F bond would necessitate the use of potent catalysts, possibly involving electron-rich metals and specialized ligand systems.

Carbon-Chlorine (C-Cl) Bond Activation Mechanisms

In contrast to the C-F bond, the C-Cl bond is significantly weaker and more susceptible to activation. Transition metal-catalyzed C-Cl bond activation is a well-established field. For this compound, it is anticipated that various transition metal complexes, particularly those based on palladium, nickel, and copper, could facilitate the cleavage of the C-Cl bond.

The primary mechanism for this activation is expected to be oxidative addition , where a low-valent metal center inserts into the C-Cl bond, forming an organometallic intermediate. This intermediate can then undergo a variety of subsequent reactions. The selectivity for C-Cl over C-F bond activation is a key feature in the chemistry of such mixed halogenated compounds, driven by the substantial difference in bond energies.

Oxidative and Reductive Transformations

Catalytic Hydrogenation of Carbon-Chlorine Bonds

Catalytic hydrogenation is a common method for the reduction of carbon-halogen bonds. In the case of this compound, the selective hydrogenation of the C-Cl bond to a C-H bond would yield 1,1-difluoropropane (B3041945). This process, often referred to as hydrodechlorination (HDC), is typically catalyzed by transition metals such as palladium or platinum supported on carbon.

The mechanism generally involves the oxidative addition of the C-Cl bond to the metal surface, followed by reaction with adsorbed hydrogen species. The selectivity of this process for the C-Cl bond over the much stronger C-F bonds is a critical advantage.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~340 |

Note: Values are approximate and can vary depending on the specific molecular structure.

Metal-Catalyzed Coupling and Functionalization Reactions (e.g., Carbonylation)

The activation of the C-Cl bond in this compound opens pathways for various metal-catalyzed coupling and functionalization reactions. One such important transformation is carbonylation, which involves the introduction of a carbonyl group.

Investigation of Ionic Reaction Mechanisms

Ionic reaction mechanisms for this compound would primarily involve nucleophilic substitution or elimination reactions.

Nucleophilic Substitution: The carbon atom attached to the chlorine is electrophilic and can be attacked by nucleophiles. This could proceed via an SN2 mechanism, where the nucleophile attacks the carbon and displaces the chloride ion in a single concerted step. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon could influence the rate of this reaction.

Elimination Reactions (Dehydrochlorination): In the presence of a strong base, this compound can undergo an E2 elimination reaction to form 1,1-difluoropropene. This reaction involves the abstraction of a proton from the carbon adjacent to the C-Cl bond and the simultaneous departure of the chloride ion. The use of ionic liquids as catalysts or solvents for dehydrohalogenation reactions of fluorinated alkanes has been explored and could be applicable in this context.

It is important to note that due to the lack of specific experimental data for this compound, the reaction pathways and mechanisms discussed above are based on established principles and studies of structurally related molecules. Further dedicated research is necessary to fully elucidate the specific reactivity of this compound.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a pivotal technique for identifying the functional groups within a molecule by probing its vibrational modes.

The infrared (IR) spectrum of 3-Chloro-1,1-difluoropropane is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. While a publicly archived spectrum for this specific compound is not available, its structure allows for a reliable prediction of its key spectral features by analogy to similar halogenated alkanes. docbrown.info

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Assignment |

|---|---|---|

| ~2900–3000 | C–H stretch | Aliphatic CH₂ and CH groups |

| ~1300–1500 | C–H bend | Aliphatic CH₂ and CH groups |

| ~1100–1000 | C–F stretch | Strong absorption from the CHF₂ group |

| ~800–600 | C–Cl stretch | Characteristic absorption for the C-Cl bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is an essential tool for providing a detailed map of the carbon and hydrogen framework of a molecule, allowing for the unambiguous determination of atom connectivity.

The proton (¹H) NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three chemically non-equivalent sets of protons.

-CHF₂ group (1H): The proton on the first carbon is deshielded by two fluorine atoms and coupled to the two protons on the adjacent carbon (C2). Its signal is expected to appear furthest downfield (highest ppm) and be split into a triplet.

-CH₂- group (2H): The protons on the central carbon are coupled to the proton on C1 and the two protons on C3. This complex spin-spin coupling would result in a multiplet, likely a triplet of triplets.

-CH₂Cl group (2H): The protons on the third carbon are deshielded by the chlorine atom and coupled to the protons on the adjacent C2. Their signal is expected to be a triplet.

The fluorine (¹⁹F) NMR spectrum provides direct information about the fluorine environments. For this compound, the two fluorine atoms are chemically equivalent. Their signal would be split by the single proton on the same carbon (a large geminal ²JH-F coupling), resulting in a doublet. This doublet would be further split into a triplet by the two protons on the adjacent carbon (a smaller vicinal ³JH-F coupling), resulting in a signal best described as a doublet of triplets.

During the synthesis of this compound, other structural isomers, such as 2-Chloro-1,1-difluoropropane, could potentially be formed. nih.gov Advanced, multi-dimensional NMR techniques are critical for distinguishing between such isomers and confirming the connectivity of the target molecule.

Techniques like COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For this compound, COSY would show a cross-peak between the -CH₂Cl protons and the central -CH₂- protons, and another cross-peak between the central -CH₂- protons and the -CHF₂ proton, confirming the linear 1, 2, 3-positional arrangement.

Furthermore, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish one-bond and multiple-bond correlations between protons and carbons, respectively. This would definitively assign each carbon to its attached protons and confirm the locations of the chlorine and fluorine atoms along the propane (B168953) chain, leaving no ambiguity in the structural assignment.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The molecular formula for this compound is C₃H₅ClF₂. nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion (M⁺) peak in the mass spectrum of this compound will appear as a pair of peaks:

An M⁺ peak corresponding to the molecule with ³⁵Cl.

An M+2 peak, approximately one-third the intensity of the M⁺ peak, corresponding to the molecule with ³⁷Cl.

HRMS would measure the exact masses of these ions, confirming the elemental composition.

Calculated monoisotopic mass for [C₃H₅³⁵ClF₂]⁺: 114.0048 Da. nih.gov

Calculated monoisotopic mass for [C₃H₅³⁷ClF₂]⁺: 115.9999 Da.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS plays a crucial role in identifying potential byproducts, which can include isomers and compounds with varying degrees of halogenation.

The mass spectrum of this compound and its byproducts is characterized by fragmentation patterns that are indicative of their molecular structure. The presence of chlorine is readily identified by the characteristic isotopic distribution of chlorine-35 and chlorine-37, which are present in a natural abundance ratio of approximately 3:1. This results in the appearance of isotopic clusters for chlorine-containing fragments, where the peak at M+2 (corresponding to the heavier isotope) is about one-third the height of the peak at M (corresponding to the lighter isotope).

During the synthesis of this compound, several byproducts may be formed depending on the specific reaction pathway and conditions. For instance, if the synthesis involves the fluorination of a chlorinated precursor, incomplete or over-fluorination can lead to a range of impurities. GC-MS analysis allows for the separation of these byproducts from the main product, and their subsequent identification through interpretation of their mass spectra.

Table 1: Potential Byproducts in the Synthesis of this compound and their Expected Mass Spectral Characteristics

| Compound Name | Molecular Formula | Key Fragmentation Pathways | Expected m/z of Key Fragments | Isotopic Pattern for Cl-containing Fragments |

| This compound | C₃H₅ClF₂ | Loss of Cl, loss of HF, cleavage of C-C bonds | [M-Cl]⁺, [M-HF]⁺, [CH₂Cl]⁺, [CHF₂]⁺ | Present |

| 1,1-Dichloro-1-fluoropropane | C₃H₅Cl₂F | Loss of Cl, loss of HCl, loss of F | [M-Cl]⁺, [M-HCl]⁺, [M-F]⁺, [CHClF]⁺ | Present (for di-chloro fragments) |

| 1,1,1-Trichloropropane | C₃H₅Cl₃ | Loss of Cl, loss of HCl | [M-Cl]⁺, [M-HCl]⁺, [CHCl₂]⁺ | Present (for tri- and di-chloro fragments) |

| 1-Chloro-1-fluoropropane | C₃H₆ClF | Loss of Cl, loss of HF, loss of F | [M-Cl]⁺, [M-HF]⁺, [M-F]⁺, [CH₂Cl]⁺ | Present |

| Isomers of this compound | C₃H₅ClF₂ | Similar to the parent compound, but with potential differences in fragment ion intensities. | Similar to the parent compound. | Present |

Note: The fragmentation patterns are predictive and can vary based on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Absolute Stereochemistry (on suitable derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and it is the only technique that can unambiguously establish the absolute stereochemistry of a chiral molecule. mit.eduthieme-connect.deed.ac.uknih.govresearchgate.net While this compound itself is not chiral, the introduction of a chiral center through derivatization would allow for the application of this technique.

To perform X-ray crystallography, a suitable single crystal of a derivative of this compound would need to be synthesized. This often involves introducing a functional group that can participate in intermolecular interactions, such as hydrogen bonding, to facilitate the growth of high-quality crystals. Furthermore, the presence of a "heavy atom" (an atom with a high atomic number, such as bromine or iodine) in the derivative can be advantageous. The anomalous scattering of X-rays by these heavy atoms provides a reference for the determination of the absolute configuration. mit.edu

The process involves directing a beam of X-rays onto the crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise arrangement of all atoms in the molecule, including their stereochemical relationships, can be determined.

Chromatographic Techniques for Separation and Analysis

Gas Chromatography (GC) for Product Purity and Intermediate Monitoring

Gas chromatography (GC) is a fundamental analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis by analyzing the presence of intermediates and byproducts. agriculturejournals.czresearchgate.net The principle of GC relies on the partitioning of analytes between a stationary phase, which is a high-boiling liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen.

In a typical GC analysis for product purity, a small sample of this compound is injected into the gas chromatograph, where it is vaporized. The vaporized sample is then carried by the mobile phase through the column. The separation of the components in the sample is based on their differential affinities for the stationary phase. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times, while compounds with a lower affinity will travel more quickly and have shorter retention times.

By comparing the chromatogram of a production batch to that of a high-purity reference standard, the presence of impurities can be detected. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the quantitative determination of the purity of the this compound.

During the synthesis process, GC can be used to monitor the disappearance of starting materials and the appearance of intermediates and the final product. This real-time analysis allows for the optimization of reaction conditions to maximize the yield and purity of this compound.

Optimization of GC Parameters for Isomer Resolution

The successful separation of isomers of this compound and other closely related byproducts by gas chromatography is highly dependent on the optimization of several key parameters. researchgate.net Isomers, having the same molecular formula and mass, can be challenging to separate, and their resolution requires careful selection of the GC column and operating conditions.

Table 2: Key GC Parameters for Optimization of Isomer Resolution

| Parameter | Effect on Separation | Optimization Strategy |

| Stationary Phase Polarity | The choice of stationary phase is critical. A stationary phase with a polarity that provides differential interactions with the isomers will enhance separation. For halogenated hydrocarbons, mid-polarity phases are often effective. | Screen a variety of columns with different stationary phases (e.g., non-polar, intermediate polarity, and polar) to identify the one that provides the best resolution. |

| Column Dimensions (Length, Diameter, Film Thickness) | Longer columns provide more theoretical plates and thus better resolving power. Smaller internal diameters can also increase efficiency. Film thickness affects retention time and resolution; thicker films increase retention. | A longer column (e.g., 30-60 meters) is generally preferred for isomer separation. The internal diameter and film thickness should be chosen to balance resolution and analysis time. |

| Carrier Gas Flow Rate | The linear velocity of the carrier gas affects the efficiency of the separation. There is an optimal flow rate for each column that provides the best resolution. | Perform a van Deemter analysis to determine the optimal flow rate for the chosen column and carrier gas. |

| Temperature Program | The temperature of the GC oven influences the vapor pressure of the analytes and their interaction with the stationary phase. A carefully controlled temperature program can significantly improve the separation of closely eluting isomers. | Start with an isothermal analysis at a low temperature to maximize resolution. If necessary, a slow temperature ramp can be employed to elute more retained compounds in a reasonable time while maintaining separation. |

| Injection Technique | The method of sample introduction can affect peak shape and resolution. Splitless injection is often used for trace analysis, while split injection is suitable for higher concentration samples. | Optimize the injection port temperature and split ratio to ensure sharp, symmetrical peaks. |

By systematically optimizing these parameters, a robust GC method can be developed to ensure the accurate and reliable separation and quantification of this compound and its isomers, which is essential for quality control and process monitoring. The use of chiral GC columns with specialized stationary phases can be employed if the separation of enantiomers of chiral byproducts is required. gcms.cznih.govjiangnan.edu.cn

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure, optimized geometry, and reactivity indicators for molecules like 3-Chloro-1,1-difluoropropane.

Research Findings: DFT calculations, often using hybrid functionals like B3LYP or those from the Minnesota family (e.g., M06-2X) combined with Pople-style basis sets (e.g., 6-311++G(d,p)), would be employed to find the molecule's lowest energy geometry. These calculations yield precise bond lengths, bond angles, and dihedral angles.

For reactivity, DFT provides insights into the molecular electrostatic potential (MEP), which maps the electron density surface. The MEP would highlight the electron-rich regions around the electronegative fluorine and chlorine atoms, indicating sites susceptible to electrophilic attack, and electron-deficient regions, likely around the hydrogen atoms, indicating sites for nucleophilic attack. Furthermore, analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps predict the molecule's kinetic stability and reactivity patterns. For instance, the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. Theoretical studies on other alkyl halides have successfully used DFT to predict energy barriers for reactions like halogen atom transfer. rsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy.

Research Findings: Ab initio calculations are instrumental in obtaining highly accurate molecular properties. For this compound, MP2 or CCSD(T) level theory would provide a robust calculation of the equilibrium geometry and the relative energies of different conformers. cdnsciencepub.compsu.edu These methods are essential for constructing an accurate potential energy surface and determining the energy barriers to internal rotation. cdnsciencepub.com

High-level ab initio calculations are also the gold standard for determining thermodynamic properties. By combining calculated energies with vibrational frequencies obtained from the same level of theory, one can compute standard enthalpies of formation (ΔHf°), entropies (S°), and heat capacities (Cp) for the molecule in the gas phase. psu.edu Such data has been systematically generated for a wide range of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). psu.edu

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. For this compound, rotation around the C1-C2 and C2-C3 bonds leads to various rotational isomers, or conformers.

The propane (B168953) backbone of this compound allows for different staggered conformations, primarily designated as gauche and anti, based on the dihedral angles between the substituents on adjacent carbon atoms. The relative stability of these conformers is governed by a delicate balance of steric repulsion and stereoelectronic interactions.

Research Findings: A detailed conformational search using computational methods would identify all energy minima on the potential energy surface. For a substituted propane, the key dihedral angles are C3-C2-C1-F and Cl-C3-C2-C1. The interactions between the chlorine atom and the geminal fluorine atoms are particularly important. In related molecules like 1-fluoropropane, the gauche conformation is known to be preferred over the anti conformation, a phenomenon often attributed to the "gauche effect," which involves stabilizing hyperconjugative interactions. swarthmore.edu In this compound, the conformational landscape is more complex due to the presence of multiple halogen substituents, and the final conformational preference would result from the interplay of steric hindrance (repulsion between bulky atoms) and attractive or repulsive electrostatic and hyperconjugative effects. beilstein-journals.org

A theoretical study would generate data on the relative energies and populations of the stable conformers, as illustrated in the hypothetical table below.

| Conformer Name | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298 K | Dipole Moment (Debye) |

| Description | Value (°) | Calculated Value | Calculated Value | Calculated Value |

| Conformer A | e.g., F-C1-C2-C3 ≈ 180° | 0.00 (most stable) | >90% | ~2.0 |

| Conformer B | e.g., F-C1-C2-C3 ≈ 60° | > 5.0 | <10% | ~3.5 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. It demonstrates the type of information a computational conformational analysis would provide. |

The relative stability of conformers can be significantly altered by the surrounding environment, particularly the polarity of the solvent.

The validity of computational models is established by comparing the calculated results with experimental data. This correlation is a cornerstone of modern structural chemistry.

Research Findings: The primary experimental technique for conformational analysis in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. auremn.org.br Theoretical calculations can predict NMR chemical shifts and, more importantly, spin-spin coupling constants (J-couplings). The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei via Karplus-type equations. By calculating the Boltzmann-averaged coupling constants over all populated conformers and comparing them to the experimental spectrum, researchers can validate the computed conformational profile. auremn.org.br

Another key technique is vibrational spectroscopy (Infrared and Raman). Each stable conformer has a unique set of vibrational frequencies. Calculated vibrational spectra for each conformer can be compared with the experimental spectrum to identify which conformers are present in the sample. auremn.org.br While specific studies correlating theoretical and experimental data for this compound are not prominent, this combined approach is the standard and most powerful method for conformational analysis of flexible molecules.

Reaction Mechanism Modeling

The study of reaction mechanisms through computational modeling is essential for understanding the chemical transformations that this compound may undergo. These transformations can include atmospheric degradation, nucleophilic substitution, or elimination reactions. Theoretical models allow for the exploration of these processes in detail, identifying the most probable pathways and the factors that control reaction outcomes.

Computational simulations are employed to map the potential energy surface of a chemical reaction, providing a detailed picture of the pathway from reactants to products. For this compound, these simulations would typically model reactions such as nucleophilic substitution (S_N1/S_N2) at the carbon atom bonded to chlorine or elimination (E2) reactions to form an alkene.

The process involves using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energy of the molecular system at various geometries. As the reactant molecules approach and transform, the simulation identifies the lowest energy path. Along this path, a critical point known as the transition state is located. The transition state represents the highest energy barrier that must be overcome for the reaction to proceed. Its structure provides vital clues about the geometry of the molecules during the bond-breaking and bond-forming processes. For example, in a simulated S_N2 reaction, the model would show the incoming nucleophile attacking the carbon atom from the side opposite the chlorine atom, leading to an inversion of stereochemistry. In contrast, an E2 reaction simulation would illustrate a concerted process where a base removes a proton from a carbon adjacent to the C-Cl bond, while the C-Cl bond breaks and a double bond forms simultaneously.

A key output of reaction pathway modeling is the energetic analysis of the reaction barriers, also known as activation energies. The activation energy is the difference in energy between the reactants and the transition state. This value is a critical determinant of the reaction rate; a higher energy barrier corresponds to a slower reaction under a given set of conditions.

Computational methods can calculate these barriers with a high degree of accuracy. acs.org By comparing the activation energies for competing reaction pathways, chemists can predict which reaction is more likely to occur. For instance, by calculating the energy barriers for both S_N2 and E2 reactions of this compound with a specific nucleophile/base, researchers can determine whether substitution or elimination will be the major product-forming pathway. Factors such as the choice of solvent can also be included in the models to simulate their effect on the reaction energetics. Lewis acid catalysts, for example, can accelerate halogen exchange by polarizing C-Cl bonds, a phenomenon that can be quantified through energetic analysis of the catalyzed versus uncatalyzed reaction pathways.

Table 1: Illustrative Energetic Analysis of Hypothetical Reaction Barriers for this compound

This table presents hypothetical data from a computational study on the reaction of this compound with a hydroxide (B78521) ion, which can act as both a nucleophile and a base. The activation energies are calculated for the two competing pathways.

| Reaction Type | Reactants | Transition State Geometry | Calculated Activation Energy (kJ/mol) |

| Nucleophilic Substitution (S_N2) | CH2ClCH2CHF2 + OH- | Pentacoordinate carbon center, with partial bonds to both Cl and OH | 105 |

| Elimination (E2) | CH2ClCH2CHF2 + OH- | Concerted C-H and C-Cl bond breaking, C=C bond forming | 120 |

Note: The data in this table is illustrative and intended to represent typical outputs of computational energetic analysis.

Molecular Similarity Concepts in Halogenated Alkanes

The concept of molecular similarity is fundamental in chemistry for comparing and contrasting the properties of different compounds. upertis.ac.id For halogenated alkanes like this compound, similarity can be assessed based on various physicochemical properties and through advanced computational techniques. auburn.edu

Halogenated hydrocarbons share many characteristics with simple alkanes. auburn.edulibretexts.org Their intermolecular bonding is largely dependent on weak van der Waals interactions. auburn.edu However, the introduction of electronegative halogen atoms creates permanent dipoles, which can lead to dipole-dipole interactions that influence properties like boiling point. libretexts.org Despite these dipoles, halogenated hydrocarbons are generally considered non-polar and are insoluble in polar solvents like water. auburn.edu The similarity in the chemical nature of C-H bonds across different alkanes can make selective reactions, such as targeted halogenation, a significant challenge. slideshare.net

A more quantitative approach to this concept is found in Molecular Quantum Similarity (MQS). acs.org MQS methods compare the electron density distributions of two molecules to derive a numerical measure of their similarity. This technique is particularly useful in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Function Relationship (QSFR) studies. acs.orgresearchgate.net By quantifying the similarity between this compound and other halogenated compounds with known properties (e.g., toxicity, reactivity, or biological activity), researchers can build predictive models. For example, a high degree of quantum similarity to a compound with a known metabolic pathway might suggest that this compound could behave similarly in a biological system. acs.org

Table 2: Illustrative Comparison of Physicochemical Properties and Molecular Similarity for Selected Propanes

This table compares this compound with its non-halogenated parent alkane and a more fluorinated analogue. The similarity index is a hypothetical value derived from a quantum similarity comparison with this compound as the reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Molecular Quantum Similarity Index (Relative to HCFC-262fa) |

| Propane | C3H8 | 44.1 | -42.1 | 0.65 |

| This compound | C3H5ClF2 | 114.52 | 45-47 | 1.00 |

| 3-Chloro-1,1,1-trifluoropropane (B1584253) | C3H4ClF3 | 132.51 | 46-47 | 0.92 |

Note: Data is compiled for illustrative and comparative purposes. Boiling points are approximate values. nih.gov

Derivatization and Advanced Functionalization Strategies

Introduction of 3-Chloro-1,1-difluoropropane Moieties into Complex Organic Architectures

The primary route for incorporating the 1,1-difluoropropyl group from this compound into larger, more complex molecules involves the displacement of the chlorine atom via nucleophilic substitution. The carbon-chlorine bond in this compound is susceptible to attack by a wide array of nucleophiles, leading to the formation of a new carbon-nucleophile bond. This reaction effectively appends the CH2CH2CHF2 fragment onto a substrate of interest.

This reactivity is characteristic of primary alkyl halides. Studies on structurally related halogenated propanes confirm that nucleophilic substitution is a viable and common reaction pathway. For instance, compounds like 1,3-dichloro-1,1-difluoropropane (B1294485) readily undergo substitution reactions where chloride is replaced by functional groups such as hydroxyl, alkoxy, or amino groups. The rate of these displacement reactions can be influenced by the presence of the fluorine atoms on the adjacent carbon. Research on the nucleophilic displacement in β-halo ketones, including the reaction of 1-chloro-2,2-difluoropropane (B122421) with sodium iodide, demonstrates the electronic effects that fluorine atoms exert on such transformations. acs.org

The general scheme for this functionalization is the Sₙ2 reaction, where a nucleophile attacks the carbon atom bearing the chlorine, resulting in the inversion of configuration if the carbon were chiral (which is not the case for the primary carbon in this compound) and the displacement of the chloride leaving group.

Potential nucleophiles for this transformation are diverse, allowing for the introduction of various functionalities. The table below illustrates some potential derivatizations through this method.

| Nucleophile Type | Reagent Example | Resulting Functional Group | Product Structure Example |

| Oxygen Nucleophile | Sodium methoxide (B1231860) (NaOCH₃) | Ether | 1,1-Difluoro-3-methoxypropane |

| Nitrogen Nucleophile | Ammonia (NH₃) | Primary Amine | 1,1-Difluoropropan-3-amine |

| Carbon Nucleophile | Sodium cyanide (NaCN) | Nitrile | 4,4-Difluorobutanenitrile |

| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | Thioether | (3,3-Difluoropropyl)(phenyl)sulfane |

| Halogen Nucleophile | Sodium iodide (NaI) | Alkyl Iodide | 1,1-Difluoro-3-iodopropane |

This strategy is fundamental for medicinal chemists who can utilize this compound to introduce the difluoropropyl motif, a group known to modulate properties like metabolic stability and binding affinity, into biologically active scaffolds.

Enantioselective Transformations and Chiral Compound Synthesis

While this compound is an achiral molecule, it can be used as a starting material for the synthesis of valuable chiral compounds. This requires the introduction of a stereocenter into the molecule through an enantioselective reaction or the resolution of a racemic intermediate derived from it.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, including those containing fluorine. illinois.edu Enzymes such as lipases, esterases, and dehydrogenases can exhibit high levels of enantioselectivity, making them ideal for kinetic resolutions of racemic mixtures. mdpi.com

A common biocatalytic strategy is the enzymatic kinetic resolution of a racemic alcohol or its corresponding ester. For example, if this compound were first converted into a racemic secondary alcohol (e.g., 1,1-difluoropropan-2-ol (B3052644) via a multi-step synthesis), a lipase (B570770) could be used to selectively acylate one of the enantiomers, leaving the other enantiomer as an unreacted alcohol. This process can yield both the acylated and unreacted alcohol with high enantiomeric excess. arkat-usa.org

Research on the deracemization of fluorinated compounds demonstrates the feasibility of this approach. In one study, all possible stereoisomers of cis- and trans-2-fluorocyclopentan-1-ols were obtained with high enantioselectivity through kinetically controlled deracemization using lipases in organic media. arkat-usa.org Burkholderia cepacia lipase, in particular, showed excellent performance in the transesterification of these fluorinated alcohols with vinyl acetate. arkat-usa.org Similarly, hydrolase-catalyzed kinetic resolution has been successfully applied to fluorinated arylcarboxylic acid esters, yielding chiral acids and unreacted esters with high enantiomeric purity. mdpi.comresearchgate.net

The table below summarizes common biocatalytic methods applicable to the synthesis of chiral fluorinated compounds.

| Biocatalytic Method | Enzyme Class | Typical Substrate | Outcome |

| Kinetic Resolution | Lipase / Esterase | Racemic alcohol | Enantiopure alcohol and enantiopure ester |

| Kinetic Resolution | Hydrolase / Lipase | Racemic ester | Enantiopure acid and enantiopure ester |

| Dynamic Kinetic Resolution | Dehydrogenase & Racemase | Racemic alcohol | Single enantiomer of chiral ketone/alcohol |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral ketone | Enantiopure secondary alcohol |

| Asymmetric Dehalogenation | Dehalogenase | Racemic haloalkane | Enantiopure alkane and unreacted haloalkane |

These enzymatic methods represent a green and efficient alternative to traditional chemical resolutions for accessing optically active fluorinated building blocks.

Once a chiral center has been established, its stereochemical configuration can be inverted if the other enantiomer is desired. Stereoinversion reactions are crucial for accessing both enantiomers of a chiral molecule from a single, readily available precursor.

A widely used and reliable method for the stereoinversion of secondary alcohols is the Mitsunobu reaction. This reaction proceeds via an Sₙ2 mechanism, which results in a clean inversion of the stereocenter. In a typical Mitsunobu reaction, a chiral alcohol is treated with a nucleophile (often a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The applicability of the Mitsunobu reaction to fluorinated substrates has been demonstrated. For instance, optically pure trans-2-fluorocyclopentan-1-ols have been successfully converted into the corresponding cis-2-fluorocyclopentane-1-amines with inversion of configuration at the alcohol-bearing carbon. arkat-usa.org This transformation highlights the utility of the Mitsunobu reaction for accessing chiral fluorinated amines from chiral fluorinated alcohols.

Should a chiral alcohol be prepared from a this compound derivative, the Mitsunobu reaction would be a primary choice for inverting its stereochemistry.

The key components of this methodology are outlined in the table below.

| Component | Role | Example |

| Substrate | Chiral secondary alcohol | (R)-1,1-Difluoropropan-2-ol (hypothetical) |

| Nucleophile | Displaces the activated hydroxyl group | Benzoic acid, Phthalimide, Hydrazoic acid |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant for the phosphine, activates the complex | Diethyl azodicaricarboxylate (DEAD) |

| Product | Inverted stereochemistry at the carbinol center | (S)-1,1-Difluoropropan-2-yl benzoate |

Other methods for stereoinversion exist, such as those involving deoxyfluorination of alcohols, which can proceed with inversion of configuration to yield an alkyl fluoride (B91410). nih.govmit.edu These advanced methodologies provide a robust toolkit for the synthesis of specific, optically active organofluorine compounds.

Role in Advanced Chemical Synthesis As an Intermediate

Intermediacy in the Production of Specialty Chemicals

The molecular structure of 3-Chloro-1,1-difluoropropane suggests its potential as an intermediate for producing more complex specialty chemicals, particularly in the agrochemical and pharmaceutical sectors where fluorinated moieties are highly valued. The chlorine atom can be displaced through nucleophilic substitution, and the difluoropropyl group can be incorporated into larger molecules. However, specific, documented industrial-scale synthesis pathways or detailed research findings that utilize this compound as a key intermediate for the production of named specialty chemicals are not readily found in scientific databases. Patent literature occasionally mentions the compound as a possible byproduct or component in complex chemical mixtures related to the synthesis of other fluorinated molecules, but not as a primary starting material for a specific, high-value specialty chemical. google.comgoogle.com

Building Block for Novel Halogenated Organic Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, particularly for medicinal chemistry, building blocks containing fluorine are crucial for modifying the pharmacokinetic and physicochemical properties of drug candidates. The difluoromethyl group (CHF₂) is a well-known bioisostere for hydroxyl or thiol groups, and its introduction can enhance metabolic stability and binding affinity.

Theoretically, this compound could serve as a three-carbon building block to introduce a difluorinated propyl chain into a target scaffold. The synthetic utility would involve leveraging the reactivity of the C-Cl bond for coupling reactions. Despite this theoretical potential, there is a notable lack of specific examples in peer-reviewed journals or patents that demonstrate the application of this compound as a foundational building block for constructing novel halogenated organic scaffolds in a target-oriented synthesis campaign.

Environmental Fate and Degradation Pathways Chemical Perspective

Thermal Degradation Pathways and Product Formation

The thermal decomposition of halogenated alkanes is a critical process that determines their fate in high-temperature environments. For compounds similar to 3-Chloro-1,1-difluoropropane, thermal stress leads to the elimination of hydrogen halides and the formation of more stable unsaturated compounds. When subjected to high temperatures, 3-Chloro-1,1,1-trifluoropropane (B1584253), a related compound, emits toxic fumes of chlorine and fluorine. chemicalbook.comnih.gov The thermal decomposition of another analogous compound, 1,2,2,3-Tetrachloro-1,1-difluoropropane, is known to generate carbon oxides, hydrogen chloride, and hydrogen fluoride (B91410). windows.net

Based on the degradation pathways of similar halogenated propanes, the thermal decomposition of this compound is expected to proceed through the following primary pathway:

Dehydrohalogenation: The principal thermal degradation mechanism is likely the elimination of a hydrogen atom and a halogen atom from adjacent carbon atoms. Given the structure of this compound (CHF₂-CH₂-CH₂Cl), two primary dehydrohalogenation reactions are possible:

Dehydrochlorination: Elimination of hydrogen chloride (HCl) is a common pathway for chlorinated hydrocarbons. This would lead to the formation of 1,1-difluoropropene.

Dehydrofluorination: Elimination of hydrogen fluoride (HF) from the C1 and C2 positions could also occur, yielding 3-chloro-1-fluoropropene.

Incomplete combustion or pyrolysis would also lead to the formation of smaller, more stable molecules. The expected thermal degradation products are summarized in the table below.

| Reactant | Condition | Primary Products | Secondary Products |

| This compound | High Temperature / Pyrolysis | Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), 1,1-difluoropropene | Carbon oxides (CO, CO₂), 3-chloro-1-fluoropropene |

Photolytic Degradation Mechanisms via C-Cl Bond Cleavage

Photolytic degradation is a key atmospheric transformation process for many halogenated compounds. This process is initiated by the absorption of ultraviolet (UV) radiation, which provides the energy needed to break chemical bonds. The carbon-chlorine (C-Cl) bond is significantly weaker than the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds, making it the most likely site for initial photolytic cleavage. For related compounds like 1,1,3,3-tetrachloro-1-fluoropropane, UV exposure is known to accelerate C-Cl bond cleavage.

The photolytic degradation of this compound is initiated by the homolytic cleavage of the C-Cl bond:

CHF₂CH₂CH₂Cl + hν (UV radiation) → CHF₂CH₂CH₂• + Cl•

This initial step produces a 1,1-difluoropropyl radical and a highly reactive chlorine radical (Cl•). These radical species can then participate in a series of secondary reactions in the atmosphere, including:

Reaction with Molecular Oxygen: The alkyl radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (CHF₂CH₂CH₂OO•).

Chain Reactions: The chlorine radical can initiate chain reactions by abstracting a hydrogen atom from other organic molecules, including another molecule of this compound, propagating the degradation process.

The ultimate fate of the resulting fragments involves a complex series of oxidation reactions that produce smaller, more oxygenated products.

| Bond Type | General Bond Energy (kJ/mol) | Susceptibility to Photolysis |

| C-Cl | ~330 | High |

| C-H | ~413 | Moderate |

| C-F | ~485 | Low |

Note: Bond energies are approximate values and can vary based on the specific molecular structure.

Hydrolytic Degradation Reactions and Chemical Products

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For halogenated alkanes, this typically involves a nucleophilic substitution reaction where a halide ion is replaced by a hydroxide (B78521) ion (OH⁻). The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific structure of the compound. While some related fluorinated compounds like 3-chloro-1,1,1-trifluoropropane show no rapid reaction with water nih.gov, moisture can induce hydrolysis in other similar structures.

The hydrolysis of this compound is expected to proceed via the substitution of the chlorine atom, as the C-Cl bond is more susceptible to nucleophilic attack than the C-F bond.

CHF₂CH₂CH₂Cl + H₂O → CHF₂CH₂CH₂OH + HCl

The primary products of this reaction are 3,3-difluoropropan-1-ol (B2636649) and hydrogen chloride. The reaction rate is generally slow under neutral pH conditions but can be accelerated under alkaline conditions, which provide a higher concentration of the hydroxide nucleophile. This reaction contributes to the removal of the compound from aquatic environments.

| Reactant | Reaction Type | Primary Products | Influencing Factors |

| This compound | Nucleophilic Substitution (Hydrolysis) | 3,3-difluoropropan-1-ol, Hydrogen Chloride (HCl) | pH, Temperature |

Q & A

Q. Optimization Strategies :

Q. Table 1: Example Synthesis Conditions for Analogous Chlorofluoropropanes

| Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 1,1-Difluoropropane | Cl₂ (gas) | DCM | 25 | 78 | 92 | Extrapolated |

| 3-Chloropropene | HF | Acetonitrile | 80 | 65 | 88 | Extrapolated |

Basic: Which analytical techniques are effective for characterizing this compound?

Methodological Answer:

Q. Table 2: Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) | Source |

|---|---|---|---|---|

| 3-Chloro-1,1,1-trifluoropropane | 2.1 (CH₂), 3.0 (CHCl) | -85 (CF₃) | 1120 (C-F), 680 (C-Cl) |

Advanced: How can conflicting data on the environmental persistence of this compound be resolved?

Methodological Answer:

Conflicting data often arise from variability in experimental models. To address this:

Experimental Validation : Conduct chamber studies to measure atmospheric half-life under controlled UV light and humidity .

Computational Modeling : Use density functional theory (DFT) to predict reaction pathways with hydroxyl radicals (·OH) or ozone .

Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., OECD Test Guidelines).

Q. Key Challenges :

- Lack of empirical degradation data for this compound necessitates reliance on analogs like HCFC-253fb .

- Discrepancies in bioaccumulation potential may stem from differing soil mobility assumptions .

Advanced: What mechanistic insights explain the reactivity of this compound in substitution reactions?

Methodological Answer:

The compound’s reactivity is influenced by:

- Electronic Effects : The electron-withdrawing CF₂ group polarizes the C-Cl bond, enhancing susceptibility to nucleophilic attack .

- Steric Hindrance : The difluoro moiety may reduce accessibility to the chlorine atom, slowing reactions with bulky nucleophiles.

Q. Experimental Design :

Q. Table 3: Reactivity Comparison with Analogous Compounds

| Compound | Relative Reactivity (vs. CH₃Cl) | Dominant Mechanism | Source |

|---|---|---|---|

| This compound | 0.8 | SN2 | Extrapolated |

| 1-Chloro-1,1,2-trifluoropropane | 1.2 | Radical Chain |

Advanced: How can researchers address gaps in toxicity data for this compound?

Methodological Answer:

- In Silico Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate acute oral toxicity (e.g., LD₅₀) based on structural analogs like HCFC-253fb .

- In Vitro Assays : Test cytotoxicity in human liver cell lines (e.g., HepG2) to assess metabolic activation risks .

- Regulatory Alignment : Follow OECD guidelines for subchronic exposure studies in rodents, focusing on hepatic and renal endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.